1-(Propylsulfanyl)methanamine
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Overview
Description
1-(Propylsulfanyl)methanamine is an organic compound that belongs to the class of amines It features a propylsulfanyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propylsulfanyl)methanamine can be synthesized through several methods. One common approach involves the reaction of propylthiol with formaldehyde and ammonia under controlled conditions. This method typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-(Propylsulfanyl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
1-(Propylsulfanyl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Propylsulfanyl)methanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its sulfur-containing group can also engage in redox reactions, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-Propanamine: Similar in structure but lacks the sulfur group, making it less versatile in certain chemical reactions.
N-Methyl-1-propanamine: Contains a methyl group instead of a propylsulfanyl group, affecting its reactivity and applications.
N-Ethylethanamine: Another amine with different alkyl groups, leading to variations in chemical behavior and uses.
Uniqueness: 1-(Propylsulfanyl)methanamine stands out due to its sulfur-containing group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .
Properties
CAS No. |
90428-54-9 |
---|---|
Molecular Formula |
C4H11NS |
Molecular Weight |
105.20 g/mol |
IUPAC Name |
propylsulfanylmethanamine |
InChI |
InChI=1S/C4H11NS/c1-2-3-6-4-5/h2-5H2,1H3 |
InChI Key |
CBNALFFWRNOLQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCN |
Origin of Product |
United States |
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